tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate
Overview
Description
Tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H14N2O4 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Azetidine Derivatives in Organic Chemistry
Azetidine derivatives, including tert-butyl 3-(nitromethylene)azetidine-1-carboxylate, serve as critical components in organic chemistry due to their versatility in cycloaddition reactions and synthesis of complex molecular structures. Silylmethyl-substituted aziridine and azetidine, for instance, efficiently react with various substrates to produce imidazoline, oxazolidine, and tetrahydropyrimidine products, illustrating the structural diversity attainable from azetidine derivatives. These compounds also exhibit controlled regioselectivity and stereochemistry in the cleavage of aziridine and azetidine, highlighting their precision in chemical synthesis (Yadav & Sriramurthy, 2005).
Synthesis of Enantiopure Azetidine Derivatives
The synthesis of enantiopure azetidine-2-carboxylic acids, featuring various heteroatomic side chains, exemplifies the structural and functional adaptability of azetidine derivatives. These azetidine chimeras, synthesized from tert-butyl ester derivatives, are engineered to explore the influence of conformation on peptide activity, showcasing their potential in biochemical and pharmacological research (Sajjadi & Lubell, 2008).
Applications in Medicinal Chemistry
Protected 3-haloazetidines, derived from azetidine compounds, serve as versatile building blocks in medicinal chemistry. These intermediates enable the synthesis of high-value azetidine-3-carboxylic acid derivatives, illustrating their significance in drug development and chemical synthesis (Ji, Wojtas, & Lopchuk, 2018).
Diastereoselective Synthesis
The diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes showcases the precision achievable in the synthesis of optically active α-substituted azetidine-2-carboxylic acid esters. This process underscores the potential of azetidine derivatives in producing chiral compounds, a crucial aspect in the development of enantiomerically pure pharmaceuticals (Tayama, Nishio, & Kobayashi, 2018).
Novel Compounds Synthesis
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound, demonstrates the capacity of azetidine derivatives to access unique chemical spaces, potentially leading to the discovery of new chemical entities with diverse biological activities (Meyers et al., 2009).
Mechanism of Action
Target of Action
Tert-Butyl 3-(Nitromethylene)Azetidine-1-Carboxylate is an organic compound It’s often used as an intermediate in organic synthesis to produce biologically active compounds .
Mode of Action
As an intermediate in organic synthesis, it likely interacts with other compounds to form new substances with biological activity .
Biochemical Pathways
As an intermediate in organic synthesis, it’s used to synthesize biologically active compounds , which may affect various biochemical pathways depending on the final product.
Result of Action
As an intermediate in organic synthesis, its effects would largely depend on the final biologically active compounds that it helps to produce .
Action Environment
It’s worth noting that this compound is soluble in common organic solvents such as chloroform, methanol, and dichloromethane , which could potentially influence its action and stability.
Properties
IUPAC Name |
tert-butyl 3-(nitromethylidene)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)15-8(12)10-4-7(5-10)6-11(13)14/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUILBAEDWZEMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C[N+](=O)[O-])C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149706 | |
Record name | 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801149706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379812-12-0 | |
Record name | 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801149706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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